molecular formula C7H7NS B12066351 1-(Thiophen-2-yl)prop-2-yn-1-amine

1-(Thiophen-2-yl)prop-2-yn-1-amine

Katalognummer: B12066351
Molekulargewicht: 137.20 g/mol
InChI-Schlüssel: MDSYUPGTLROXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound featuring a thiophene ring attached to a prop-2-yn-1-amine group. This compound is part of the propargylamine family, known for its versatile applications in various fields, including pharmaceuticals and materials science. The thiophene ring, a five-membered aromatic ring containing sulfur, imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with propargylamine under basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Thiophen-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of thiophene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into thiophene-2-ylpropan-1-amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-ylpropan-1-amine.

    Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Thiophen-2-yl)prop-2-yn-1-amine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing drugs targeting neurodegenerative diseases like Parkinson’s and Alzheimer’s.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1-(Thiophen-2-yl)prop-2-yn-1-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like monoamine oxidase (MAO), leading to increased levels of neurotransmitters. This inhibition is crucial for its potential therapeutic effects in treating neurodegenerative diseases. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

    Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.

    1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A compound with similar structural features used in various chemical applications.

Uniqueness: 1-(Thiophen-2-yl)prop-2-yn-1-amine stands out due to its unique combination of a thiophene ring and a propargylamine group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C7H7NS

Molekulargewicht

137.20 g/mol

IUPAC-Name

1-thiophen-2-ylprop-2-yn-1-amine

InChI

InChI=1S/C7H7NS/c1-2-6(8)7-4-3-5-9-7/h1,3-6H,8H2

InChI-Schlüssel

MDSYUPGTLROXAK-UHFFFAOYSA-N

Kanonische SMILES

C#CC(C1=CC=CS1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.